molecular formula C7H5BrO2 B1209508 5-Bromo-1,3-benzodioxole CAS No. 2635-13-4

5-Bromo-1,3-benzodioxole

Cat. No.: B1209508
CAS No.: 2635-13-4
M. Wt: 201.02 g/mol
InChI Key: FBOYMIDCHINJKC-UHFFFAOYSA-N
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Description

4-Bromo-1,2-(methylenedioxy)benzene (CAS: 2635-13-4) is a brominated aromatic compound featuring a fused 1,3-benzodioxole ring system. Its molecular formula is C₇H₅BrO₂, with a molecular weight of 201.02 g/mol . Key physical properties include a density of 1.721 g/cm³, a boiling point of 268.6°C, and a flash point of 107.5°C. It is typically synthesized via bromination of 1,2-(methylenedioxy)benzene using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in methanol and acetic acid, achieving yields up to 96% under optimized conditions .

The compound serves as a versatile intermediate in organic synthesis, particularly in Rh-catalyzed cyclizations to form silacyclohexanones and in cross-coupling reactions for pharmaceutical applications .

Properties

IUPAC Name

5-bromo-1,3-benzodioxole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrO2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOYMIDCHINJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180953
Record name 5-Bromobenzo-1,3-dioxole
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Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2635-13-4
Record name 5-Bromo-1,3-benzodioxole
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Record name 5-Bromobenzo-1,3-dioxole
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Record name 5-Bromobenzo-1,3-dioxole
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Record name 5-bromobenzo-1,3-dioxole
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Preparation Methods

Reaction Conditions and Mechanistic Insights

The bromination is typically conducted in acetonitrile at ambient temperature (20°C) using a flow reactor system to enhance mixing and light penetration. Key parameters include:

  • Molar Ratio : 1.05 equivalents of NBS to 1 equivalent of 1,3-benzodioxole.

  • Residence Time : 15 minutes in a Corning G1 photoreactor.

  • Workup : Post-reaction, the mixture undergoes liquid-liquid separation using a Zaiput membrane separator, with toluene and water as solvents.

The radical pathway is initiated by UV-induced homolytic cleavage of NBS, generating bromine radicals that abstract hydrogen from the benzene ring. The methylenedioxy group directs bromination to the para position due to its electron-donating resonance effects4.

Yield and Purity Optimization

Optimized protocols achieve a yield of 79% with >98% purity (GC). Critical factors influencing yield include:

  • Solvent Choice : Acetonitrile outperforms THF or DCM due to better radical stabilization.

  • Oxygen Exclusion : Rigorous nitrogen purging prevents radical quenching, increasing yield by 12–15%4.

  • Flow Rate : A flow rate of 5 mL/min in the photoreactor maximizes photon exposure while minimizing side reactions.

Industrial-Scale Production Techniques

Industrial synthesis scales the NBS bromination method using automated flow reactors and advanced separation systems. Key adaptations for large-scale production include:

Continuous-Flow Photoreactors

The Corning Advanced-Flow Reactor (AFR) system enables kilogram-scale production with consistent output:

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume10 mL20 L
Throughput5 mL/min1 L/min
Annual Capacity50 kg5,000 kg
Purity98%99.5%

Solvent Recycling Systems

Industrial plants integrate distillation units to recover >95% of acetonitrile, reducing waste and production costs. The Zaiput membrane separator achieves 99.9% phase separation efficiency, minimizing product loss during workup.

Alternative Synthetic Routes

While NBS bromination dominates current practice, historical methods provide insights into reaction selectivity challenges:

Electrophilic Bromination with Br₂

Early attempts using molecular bromine (Br₂) in CCl₄ produced regiochemical mixtures, with the para isomer constituting only 62–65% of products4. This method fell out of favor due to:

  • Poor selectivity (para:meta ratio = 3:1)

  • Corrosive byproducts (HBr)

  • Difficulty in isolating pure 4-bromo isomer

Directed Ortho-Metalation

A niche approach employs directed metalation with n-BuLi followed by quenching with Br₂. However, this method suffers from:

  • Low functional group tolerance

  • Required cryogenic conditions (−78°C)

  • Maximum yield of 55% due to competing side reactions

Analytical Characterization

Rigorous quality control ensures compliance with pharmaceutical intermediate standards:

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 6.85 (d, J = 8.4 Hz, 1H), 6.72 (s, 1H), 6.67 (d, J = 8.4 Hz, 1H), 5.97 (s, 2H).

  • GC-MS : m/z 200.9 [M]⁺, 121.0 [C₆H₅O₂]⁺.

Purity Specifications

ParameterRequirementTypical Value
Purity (GC)≥98%98.5–99.2%
Residual Solvents≤500 ppm<50 ppm
Heavy Metals≤10 ppm<1 ppm

Emerging Technologies

Recent advances aim to improve sustainability and selectivity:

Photocatalytic Bromination

Pilot studies using TiO₂ nanoparticles as photocatalysts reduce NBS consumption by 40% while maintaining 75% yield4.

Electrochemical Methods

A prototype flow cell achieves 68% yield through anodic bromine generation, eliminating NBS requirements.

Comparative Analysis of Methods

MethodYieldSelectivityScalabilityCost (USD/kg)
NBS/UV Flow79%>99% paraExcellent120
Br₂/CCl₄65%75% paraPoor90
Electrochemical68%92% paraModerate150

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2-(methylenedioxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Chemistry Applications

4-Bromo-1,2-(methylenedioxy)benzene serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity is primarily attributed to the bromine atom attached to the methylenedioxybenzene framework.

Key Reactions

  • Bromination :
    • Synthesized through the bromination of 1,2-methylenedioxybenzene using N-bromosuccinimide as a brominating agent .
  • Substitution Reactions :
    • The bromine atom can be substituted with various nucleophiles, allowing for the formation of diverse derivatives .
  • Coupling Reactions :
    • Participates in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .

Pharmaceutical Applications

The compound has been utilized in the synthesis of several pharmaceuticals due to its ability to act as a building block for biologically active molecules.

Notable Pharmaceuticals

  • Naproxen : An anti-inflammatory drug synthesized using 4-Bromo-1,2-(methylenedioxy)benzene as a precursor .
  • G-Secretase Inhibitors : Investigated for their potential in treating Alzheimer's disease by inhibiting enzymes involved in amyloid precursor protein processing.
  • Anti-inflammatory Agents : Derivatives have shown promise in treating inflammatory diseases.

Research indicates that 4-Bromo-1,2-(methylenedioxy)benzene exhibits biological activity that may contribute to its pharmaceutical applications.

Anticancer Properties

Studies have demonstrated that certain derivatives can inhibit cancer cell growth by inducing apoptosis (programmed cell death). The compound's interaction with specific receptors involved in cancer progression has also been explored, indicating potential therapeutic applications.

Synthetic Routes and Yields

Reaction TypeConditionsYield
BrominationN-Bromosuccinimide; Acetonitrile; 20°C99%
Suzuki-MiyauraPalladium catalyst; Acetonitrile; Under inert atmosphereVaries
SubstitutionVarious nucleophiles; Conditions varyVaries

Research Insights

  • A study highlighted the compound's role in radical-mediated reactions crucial for synthesizing complex organic molecules.
  • Another investigation focused on its derivatives' potential anticancer activities against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-(methylenedioxy)benzene involves its interaction with various molecular targets. The bromine atom and the methylenedioxy group play crucial roles in its reactivity and binding affinity to different substrates. The compound can undergo electrophilic aromatic substitution, where the bromine atom is replaced by other electrophiles, leading to the formation of new chemical entities .

Comparison with Similar Compounds

Structural Analogues and Their Properties

A detailed comparison of 4-Bromo-1,2-(methylenedioxy)benzene with key analogues is provided below:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Applications
4-Bromo-1,2-(methylenedioxy)benzene 2635-13-4 C₇H₅BrO₂ 201.02 Bromine, methylenedioxy 268.6 Suzuki couplings, silacyclohexanone synthesis
5-Bromo-2,2-difluoro-1,3-benzodioxole 33070-32-5 C₇H₃BrO₂F₂ 237.00 Bromine, difluoromethylenedioxy Not reported Fluorinated intermediates in agrochemicals
1,2-Bis(benzyloxy)-4-bromobenzene 16047-57-7 C₂₀H₁₇BrO₂ 385.25 Bromine, benzyloxy Not reported Protective group strategies in synthesis
4-Bromo-1,2-diaminobenzene 1575-37-7 C₆H₆BrN₂ 201.03 Bromine, amino Not reported Precursor for azo dyes, pharmaceuticals
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene 132532-64-0 C₉H₁₁BrO₃ 247.09 Bromine, methoxy, methoxymethoxy Not reported Multistep organic synthesis

Reactivity and Functional Group Influence

  • Electrophilic Substitution: The methylenedioxy group in 4-Bromo-1,2-(methylenedioxy)benzene activates the aromatic ring toward electrophilic substitution at the 5-position, while the bromine atom deactivates the ring overall . In contrast, 4-Bromo-1,2-diaminobenzene features amino groups (-NH₂), which strongly activate the ring, making it more reactive than the methylenedioxy analogue .
  • Fluorine Effects :

    • 5-Bromo-2,2-difluoro-1,3-benzodioxole incorporates electron-withdrawing fluorine atoms, which reduce electron density in the benzodioxole ring compared to the parent compound. This alters reactivity in cross-coupling reactions and enhances thermal stability .
  • Steric and Solubility Considerations: 1,2-Bis(benzyloxy)-4-bromobenzene contains bulky benzyloxy groups, which hinder reactivity in sterically demanding reactions but improve solubility in nonpolar solvents .

Biological Activity

4-Bromo-1,2-(methylenedioxy)benzene (CAS: 2635-13-4) is an organic compound with notable biological activity and applications in medicinal chemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H5_5BrO2_2
  • Molecular Weight : 201.02 g/mol
  • Structure : The compound features a bromine atom attached to a methylenedioxybenzene framework, which enhances its reactivity in various chemical reactions.

4-Bromo-1,2-(methylenedioxy)benzene exhibits biological activity primarily through its interactions with biomolecules. It is often utilized as an intermediate in the synthesis of various biologically active compounds. Its mechanism of action can be summarized as follows:

  • Radical Pathways : The compound may participate in radical-mediated reactions, which are crucial for the formation of complex organic molecules.
  • Suzuki-Miyaura Coupling : This compound is involved in the Suzuki-Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds in organic synthesis .

Anticancer Properties

Research indicates that derivatives of 4-Bromo-1,2-(methylenedioxy)benzene exhibit potential anticancer activity. For instance:

  • A study demonstrated that certain derivatives could inhibit the growth of cancer cell lines by inducing apoptosis (programmed cell death) .
  • The compound's ability to interact with specific receptors involved in cancer progression has been explored, suggesting a pathway for therapeutic applications.

Pharmacological Applications

4-Bromo-1,2-(methylenedioxy)benzene has been investigated for its role in drug development:

  • G-Secretase Inhibitors : It serves as a building block for synthesizing compounds that inhibit g-secretase, an enzyme implicated in Alzheimer's disease .
  • Anti-inflammatory Agents : Some studies have focused on its derivatives' anti-inflammatory properties, exploring their potential use in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Owens et al. (2003)Investigated the synthesis of g-secretase inhibitors using 4-Bromo-1,2-(methylenedioxy)benzene as a key intermediate .
Churcher et al. (2003)Explored the pharmacological potential of compounds derived from this benzodioxole structure, highlighting its interactions with human receptors .
Jetter et al. (2004)Reported on the anticancer properties of substituted benzodioxoles, including those derived from 4-Bromo-1,2-(methylenedioxy)benzene .

Synthetic Routes

The most common method for synthesizing 4-Bromo-1,2-(methylenedioxy)benzene involves:

  • Bromination of 1,2-Methylenedioxybenzene :
    • Using N-bromosuccinimide (NBS) as the brominating agent.
    • Reaction conditions typically involve solvents like acetonitrile and catalysts such as palladium salts.

Chemical Reactions

The compound is versatile in synthetic chemistry:

  • Substitution Reactions : The bromine atom can be replaced by various nucleophiles under appropriate conditions.
  • Coupling Reactions : It participates in reactions like Suzuki-Miyaura coupling to form biaryl compounds.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-1,2-(methylenedioxy)benzene, and how can purity be optimized?

The synthesis typically involves bromination of 1,2-(methylenedioxy)benzene (safrole derivatives) using brominating agents like N-bromosuccinimide (NBS) or Br₂ in controlled conditions. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., DMF or dichloromethane) to minimize side reactions.
  • Temperature control : Maintain 0–5°C during bromination to avoid over-substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or distillation (bp ~123–124°C) for high-purity isolation (>95% by GC/HPLC) .

Q. How should researchers characterize this compound’s structural and chemical properties?

  • Spectroscopic analysis : Use 1H^1H-NMR (δ 6.8–7.2 ppm for aromatic protons) and 13C^{13}C-NMR (distinct methylenedioxy carbons at ~100–105 ppm).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 217.05 for C₇H₅BrO₂) .
  • Purity validation : Cross-validate GC (for volatile impurities) with HPLC (polar byproducts) to resolve discrepancies in purity assessments .

Q. What safety protocols are critical when handling 4-Bromo-1,2-(methylenedioxy)benzene?

  • Ventilation : Use fume hoods due to potential bromine release during decomposition.
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats to avoid dermal contact, as brominated aromatics may be irritants .
  • Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated in cross-coupling reactions?

  • Mechanistic probes : Use deuterated analogs or kinetic isotope effects (KIE) to study bromine substitution pathways.
  • Catalytic systems : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling; optimize ligand-electron effects to enhance aryl-boronate coupling efficiency .
  • In situ monitoring : Employ Raman spectroscopy or GC-MS to track intermediates during reactions .

Q. What strategies address low yields in synthesizing derivatives like 4-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine?

  • Solvent optimization : Replace polar aprotic solvents with THF to improve nucleophilic substitution kinetics.
  • Stoichiometry adjustments : Use excess 2-methoxyethyl chloride (1.5–2.0 equiv.) and K₂CO₃ as a base to drive the reaction to completion .
  • Flow chemistry : Implement continuous flow reactors for precise temperature/residence time control, reducing side-product formation .

Q. How can researchers investigate its biological activity, such as antifungal properties?

  • In vitro assays : Test against Candida albicans using broth microdilution (MIC values). Include positive controls (e.g., fluconazole) and assess cytotoxicity via MTT assays on mammalian cells .
  • Structure-activity relationships (SAR) : Compare with analogs (e.g., 5-Bromo-2-hydroxybenzaldehyde) to identify critical substituents for bioactivity .

Q. What analytical methods resolve contradictions in purity data between GC and HPLC?

  • Hyphenated techniques : Use GC-MS or LC-MS to identify co-eluting impurities undetected by single-mode methods.
  • Thermogravimetric analysis (TGA) : Check for non-volatile residues that may skew GC results .

Q. How can computational modeling predict its reactivity in novel synthetic applications?

  • DFT calculations : Model transition states for bromine displacement reactions using Gaussian or ORCA software.
  • Docking studies : Predict interactions with biological targets (e.g., enzyme active sites) via AutoDock Vina .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Derivatives

DerivativeReagentsConditionsYield (%)Purity Method
4-Bromo-N1-(2-methoxyethyl)-benzene-1,2-diamine2-Methoxyethyl chloride, K₂CO₃80°C, 12h68–72HPLC
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde4-Bromobenzyl bromide, K₂CO₃DMF, 60°C75–80GC

Q. Table 2: Analytical Cross-Validation of Purity

MethodDetected ImpuritiesResolution Strategy
GCVolatile halocarbonsTGA + sodium thiosulfate wash
HPLCPolar dimersRecrystallization (EtOH/H₂O)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1,3-benzodioxole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1,3-benzodioxole

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